molecular formula C7H6O4 B12882000 Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)- CAS No. 31934-89-1

Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)-

Cat. No.: B12882000
CAS No.: 31934-89-1
M. Wt: 154.12 g/mol
InChI Key: HXXINAAENBITMD-HWKANZROSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The compound acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)- is systematically named 2-(4-methyl-5-oxo-2,5-dihydrofuran-2-ylidene)acetic acid according to IUPAC rules. This nomenclature reflects its core structure: a furan ring with a ketone group at position 5, a methyl substituent at position 4, and an exocyclic double bond conjugated to an acetic acid moiety at position 2. The "2,5-dihydro" descriptor indicates partial saturation of the furan ring, while "ylidene" denotes the presence of a divalent group bonded to the ring via a double bond.

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, its structural analog 2-methyl-4-carboxymethylenebut-2-en-4-olide is cataloged under PubChem CID 182067 . This entry serves as a primary reference for the compound’s physicochemical properties and synonyms.

Structural Isomerism and Tautomeric Forms

The compound exhibits geometric isomerism due to the exocyclic double bond between the furan ring and the acetic acid group. The E (trans) configuration is favored, as seen in related structures such as (2E)-2-(3-chloro-4-methyl-5-oxofuran-2-ylidene)acetic acid . This preference arises from steric hindrance between the methyl group at position 4 and the acetic acid moiety in the Z (cis) form.

Tautomerism is limited due to the stability of the keto-enol system within the furanone ring. The 5-oxo group remains fixed as a ketone, preventing enolization, while the exocyclic double bond maintains conjugation with the ring’s π-system. This conjugation delocalizes electrons across the furan and acetic acid groups, stabilizing the molecule and reducing tautomeric shifts.

Comparative Analysis of Synonyms Across Databases

Synonyms for this compound vary significantly across chemical databases, reflecting differences in naming conventions and structural emphasis:

Database Synonym(s) Source Citation
PubChem 2-(4-Methyl-5-oxo-2(5H)-furanylidene)acetic acid; 2-Methyl-4-carboxymethylenebut-2-en-4-olide
ECMDB 2-(4-Methyl-5-oxo-2,5-dihydrofuran-2-ylidene)acetic acid
ChemicalBook Methyl ester derivatives (e.g., Leprapinic acid)

Properties

CAS No.

31934-89-1

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

(2E)-2-(4-methyl-5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C7H6O4/c1-4-2-5(3-6(8)9)11-7(4)10/h2-3H,1H3,(H,8,9)/b5-3+

InChI Key

HXXINAAENBITMD-HWKANZROSA-N

Isomeric SMILES

CC1=C/C(=C\C(=O)O)/OC1=O

Canonical SMILES

CC1=CC(=CC(=O)O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid typically involves the condensation of 4-methyl-5-oxo-2-furaldehyde with acetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot multicomponent reaction, which is a more efficient and scalable method. This approach combines the starting materials in a single reaction vessel, reducing the need for multiple purification steps and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. Additionally, it may exert its effects by binding to enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The furanylidene motif is prevalent in natural and synthetic compounds, with variations in substituents, stereochemistry, and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations on the Furan Ring

Compound Name Substituents on Furan Ring Molecular Formula Key Properties/Activities Source/Reference
Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)- 4-methyl, 5-oxo C₇H₆O₄ Reactive enone system; potential anti-inflammatory activity Synthetic/Agelas sponges
2-(4-Hydroxypentyl)-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid 4-methyl, 3-carboxylic acid, 4-hydroxypentyl C₁₁H₁₆O₅ Enhanced solubility due to hydroxyl and carboxylic acid groups Marine-derived
Vulpinic acid (methyl ester derivative) 4-phenyl, 3-hydroxy, 5-oxo C₁₉H₁₄O₅ Lipophilic; toxic dye with skin absorption risk Lichen (Letharia vulpina)
Acetic acid, [4-(5-butyl-5-methyl-2(5H)-furanylidene)dihydro-3,5-dioxo-2(3H)-furanylidene]- Dual furanylidene rings, butyl/methyl substituents C₁₅H₁₈O₆ Alanine racemase inhibitor (IC₅₀ = 8.9 μM) Synthetic

Functional Group Modifications

  • Carboxylic Acid vs. Ester Derivatives :

    • The free carboxylic acid in the target compound enhances water solubility and hydrogen-bonding capacity compared to esterified analogs like methyl (2E)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate (Vulpinic acid ester) .
    • Ester derivatives (e.g., methyl or ethyl esters) in Agelas sponge metabolites exhibit improved membrane permeability, critical for cytotoxicity against tumor cell lines .
  • Halogenation Effects :

    • Bromination at the 3-position (e.g., C₈H₇BrO₄ in ) increases molecular weight (247.04 g/mol) and density (1.802 g/cm³), altering reactivity for nucleophilic substitutions .

Key Research Findings

  • Anti-Inflammatory Potential: Structural similarity to salicylates (e.g., aspirin) suggests possible COX-2 inhibition, though exact mechanisms require validation .
  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing groups (e.g., 5-oxo) enhance electrophilicity, critical for enzyme inhibition .
    • Hydrophobic substituents (e.g., butyl in I-4) improve binding to hydrophobic enzyme pockets .

Biological Activity

Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)-, also known by its CAS number 31934-89-1, is a compound that has garnered attention for its potential biological activities. This article aims to delve into the various aspects of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6O4
  • Molar Mass : 154.12 g/mol
  • Structural Formula :
CH3COOH+C5H4O3C7H6O4\text{CH}_3\text{COOH}+\text{C}_5\text{H}_4\text{O}_3\rightarrow \text{C}_7\text{H}_6\text{O}_4

Antibacterial Activity

A significant area of research surrounding acetic acid and its derivatives focuses on their antibacterial properties. A study highlighted the effectiveness of acetic acid against biofilm-producing pathogens, which are notoriously difficult to treat due to their protective structures.

Study Findings

  • Minimum Inhibitory Concentration (MIC) :
    • Acetic acid demonstrated an MIC ranging from 0.16% to 0.31% against various wound-infecting pathogens.
  • Biofilm Prevention and Eradication :
    • The compound was effective in preventing biofilm formation at a concentration of 0.31% .
    • Mature biofilms were eradicated after just three hours of exposure to acetic acid .

The antibacterial activity of acetic acid is attributed to its ability to lower the pH in the environment, which disrupts microbial metabolism and promotes cell lysis. The acidic environment created by acetic acid can lead to the denaturation of proteins and destabilization of microbial membranes.

Case Study 1: Burn Wound Infections

In a clinical context, acetic acid has been applied in the treatment of burn wounds. The study indicated that using diluted acetic acid could significantly reduce infection rates in burn patients, offering an alternative treatment approach amidst rising antibiotic resistance .

Case Study 2: Laboratory Investigations

Further laboratory investigations have shown that acetic acid not only inhibits planktonic growth but also effectively targets biofilms formed by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This dual action makes it a promising candidate for developing new antiseptic treatments .

Comparative Analysis with Other Antimicrobials

CompoundMIC (Percentage)Biofilm PreventionBiofilm Eradication Time
Acetic Acid0.16 - 0.31Yes3 hours
Common Antibiotics (e.g., Penicillin)Varies (often higher)LimitedVaries

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)-, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A widely used approach involves halolactonization of 2,3-allenoic acids , as demonstrated in the synthesis of structurally related furanones. For example, starting from 2-methyl-4-phenyl-2,3-butadienoic acid, iodine-mediated cyclization under reflux with ethyl acetate/methanol solvent systems yields iodinated furanone derivatives. Key parameters include solvent polarity, temperature control (reflux conditions), and stoichiometric ratios of reagents to minimize side reactions. Recrystallization in ethyl acetate/methanol (15:1) improves purity . Alternative routes include condensation reactions using sodium acetate as a base in acetic acid/DMF mixtures, with reflux times adjusted based on TLC monitoring .

Q. How can researchers verify the structural identity of this compound, particularly its α,β-unsaturated lactone moiety?

  • Methodological Answer : Spectroscopic techniques are critical:

  • FT-IR : Confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and conjugated double bonds (C=C) at ~1600 cm⁻¹.
  • NMR : ¹H NMR should show deshielded protons adjacent to the lactone carbonyl (δ 5.5–6.5 ppm for vinyl protons). ¹³C NMR resolves the lactone carbonyl (~170–180 ppm) and conjugated carbons.
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the planar geometry of the furanylidene system and substituent positions .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Polar aprotic solvents like DMF-acetic acid mixtures (e.g., 1:1 v/v) or ethyl acetate/methanol (15:1) are effective. Solvent selection depends on the compound’s solubility profile: DMF enhances dissolution of polar intermediates, while methanol promotes slow crystallization. For hygroscopic derivatives, anhydrous ethanol or acetone may be preferable .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing synthetic derivatives of this compound?

  • Methodological Answer : Contradictions often arise from isomeric mixtures or residual solvents . Strategies include:

  • HPLC-MS : To separate isomers and confirm molecular ions.
  • Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism).
  • Cross-validation with computational chemistry : DFT calculations predict NMR/IR spectra for comparison with experimental data .
  • Elemental analysis : Validates stoichiometry and rules out solvent interference .

Q. What role does this compound play in the synthesis of complex natural products, such as Schilancidilactone A?

  • Methodological Answer : The furanylidene moiety acts as a key intermediate in constructing polycyclic frameworks. In Schilancidilactone A, it participates in stereoselective annulation via [4+2] cycloaddition or Michael addition. Synthetic challenges include preserving the (Z)-configuration of the double bond during coupling reactions. Strategies involve using chiral auxiliaries (e.g., (L)-(-)-cinchonidine) and low-temperature kinetic control .

Q. How can researchers investigate the pharmacological potential of this compound, given structural similarities to anti-inflammatory agents?

  • Methodological Answer :

  • In vitro assays : Test COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods.
  • SAR studies : Modify the 4-methyl or 5-oxo groups to assess impact on activity.
  • Molecular docking : Simulate binding to inflammatory targets (e.g., prostaglandin synthases) using AutoDock Vina or Schrödinger Suite .

Q. What strategies are effective in resolving racemic mixtures during asymmetric synthesis of derivatives?

  • Methodological Answer :

  • Chiral resolution : Use (L)-(-)-cinchonidine to form diastereomeric salts, separable via recrystallization .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters in enantioselective reactions.
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) for analytical and preparative separations .

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